2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride
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Overview
Description
- Its molecular formula is C9H15N3·2HCl, and its molecular weight is 238.16 g/mol.
- The compound exists as a white powder and is soluble in water .
- It is used in various scientific applications due to its unique properties.
2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride: is a chemical compound with the following IUPAC name: 2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethan-1-amine dihydrochloride .
Preparation Methods
Industrial Production: Information on large-scale industrial production methods is limited, but it is likely synthesized through modified versions of the laboratory-scale routes.
Chemical Reactions Analysis
Reactivity: The compound can undergo various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products formed depend on the reaction conditions and reagents used.
Scientific Research Applications
Biology: It may serve as a pharmacophore for drug design or as a probe in biological studies.
Medicine: Investigations into its potential therapeutic effects are ongoing.
Industry: Its use in industry could involve catalysis or materials science.
Mechanism of Action
- The exact mechanism by which this compound exerts its effects remains an active area of research.
- It likely interacts with specific molecular targets or pathways, affecting cellular processes.
Comparison with Similar Compounds
Similar Compounds: Other imidazo[1,2-a]pyridine derivatives, such as {2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine dihydrochloride and 2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-yl}acetic acid hydrochloride , share structural similarities.
Uniqueness: Highlighting its uniqueness requires further exploration of its specific properties and applications.
Properties
Molecular Formula |
C9H17Cl2N3 |
---|---|
Molecular Weight |
238.15 g/mol |
IUPAC Name |
2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-3-yl)ethanamine;dihydrochloride |
InChI |
InChI=1S/C9H15N3.2ClH/c10-5-4-8-7-11-9-3-1-2-6-12(8)9;;/h7H,1-6,10H2;2*1H |
InChI Key |
GRVMVOLWAYMDJB-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN2C(=NC=C2CCN)C1.Cl.Cl |
Origin of Product |
United States |
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